molecular formula C16H21N3O2 B5231863 3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol

3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol

Cat. No.: B5231863
M. Wt: 287.36 g/mol
InChI Key: MAIMGYUCOJOXEU-UHFFFAOYSA-N
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Description

3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol is a complex organic compound that features both an indole and a morpholine moiety

Preparation Methods

The synthesis of 3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the morpholine group can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and morpholine-containing molecules. For example:

Properties

IUPAC Name

3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16-14(13-4-1-2-5-15(13)18-16)12-17-6-3-7-19-8-10-21-11-9-19/h1-2,4-5,12,18,20H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIMGYUCOJOXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=CC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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